molecular formula C16H16BrNO2 B4912210 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide CAS No. 6119-41-1

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4912210
CAS No.: 6119-41-1
M. Wt: 334.21 g/mol
InChI Key: DFTPRHRBZBJMKF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide is an organic compound that features a bromophenyl group and an ethoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide typically involves the acylation of 4-bromoaniline with 4-ethoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature and residence time.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-bromo-2-hydroxy-N-(4-ethoxyphenyl)acetamide.

    Reduction: Formation of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)ethylamine.

    Substitution: Formation of 2-(4-aminophenyl)-N-(4-ethoxyphenyl)acetamide or 2-(4-thiophenyl)-N-(4-ethoxyphenyl)acetamide.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and ethoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(4-ethoxyphenyl)acetamide
  • 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide
  • 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both bromophenyl and ethoxyphenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-2-20-15-9-7-14(8-10-15)18-16(19)11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPRHRBZBJMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976699
Record name 2-(4-Bromophenyl)-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6119-41-1
Record name 2-(4-Bromophenyl)-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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